2-Chloro-6-isobutoxybenzaldehyde
Description
2-Chloro-6-isobutoxybenzaldehyde (CAS: [Not provided]) is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 6-position of the benzene ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing chlorine atom and the bulky isobutoxy substituent, which modulate its participation in reactions such as nucleophilic aromatic substitution, condensation, or coupling reactions.
Properties
IUPAC Name |
2-chloro-6-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNYYCYRYCURTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-isobutoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-chloro-6-hydroxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-Chloro-6-isobutoxybenzoic acid.
Reduction: 2-Chloro-6-isobutoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
2-Chloro-6-isobutoxybenzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through electrophilic aromatic substitution reactions, enabling the introduction of different substituents that can lead to the formation of complex molecules.
Synthesis of Pharmaceuticals
The compound is significant in pharmaceutical chemistry as it can be transformed into biologically active molecules. For instance, derivatives of this compound may be used in the development of new drugs targeting specific biological pathways. The presence of the chloro and isobutoxy groups enhances its reactivity, facilitating the creation of compounds with potential therapeutic effects.
Case Studies and Research Findings
Case Study: Synthesis of Anticancer Agents
Recent studies have explored the use of this compound in synthesizing novel anticancer agents. For example, researchers have reported synthesizing compounds that exhibit selective cytotoxicity against cancer cell lines by modifying the aldehyde group to form hydrazones or other derivatives. These modifications enhance the anticancer activity through improved interaction with biological targets.
Case Study: Development of Insecticides
Another area of application is in agrochemicals, particularly in developing insecticides. The chlorinated benzaldehyde derivatives have shown promising results in preliminary tests for insecticidal activity. By leveraging its structure, researchers can create more effective formulations that target specific pests while minimizing environmental impact.
Analytical Applications
Analytical Chemistry
this compound can also serve as a reagent in analytical chemistry. It is used in the synthesis of hydrazones, which are important for detecting carbonyl compounds in various samples. This application is crucial for environmental monitoring and food safety testing, where accurate detection of contaminants is necessary.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Pharmaceutical Development | Precursor for drugs targeting specific diseases (e.g., anticancer agents) |
| Agrochemicals | Development of insecticides with enhanced efficacy |
| Analytical Chemistry | Reagent for hydrazone formation; used in detecting carbonyl compounds |
Mechanism of Action
The mechanism of action of 2-chloro-6-isobutoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct evidence in the provided materials (which discuss 2-chloro-6-fluorobenzaldehyde instead of the isobutoxy analog), this section synthesizes general principles of benzaldehyde derivatives for comparative analysis. Below is a theoretical comparison based on structural analogs:
Table 1: Structural and Reactivity Comparison
Key Observations:
Electronic Effects: The chlorine and isobutoxy groups in this compound create a mixed electronic environment. In contrast, 2-chloro-6-fluorobenzaldehyde (from the provided evidence) has two electron-withdrawing groups, making the ring less reactive toward electrophiles but more prone to nucleophilic attack .
Steric Effects :
- The isobutoxy group introduces significant steric bulk compared to smaller substituents like fluorine or methoxy. This hinders reactions requiring planar transition states (e.g., Friedel-Crafts alkylation) but may enhance regioselectivity in coupling reactions.
Synthetic Utility :
- This compound’s bulky substituent makes it suitable for synthesizing sterically constrained molecules (e.g., chiral ligands or macrocycles).
- Fluorinated analogs like 2-chloro-6-fluorobenzaldehyde are preferred in agrochemicals due to fluorine’s metabolic stability and lipophilicity .
Notes on Limitations
- Evidence Discrepancy : The provided evidence exclusively addresses 2-chloro-6-fluorobenzaldehyde , which differs structurally and functionally from the target compound. Direct experimental data (e.g., NMR, reactivity studies) for this compound are absent in the supplied material.
- Theoretical Framework : This analysis relies on extrapolation from structurally related benzaldehyde derivatives. Further experimental validation is required to confirm reactivity trends.
Biological Activity
2-Chloro-6-isobutoxybenzaldehyde is an organic compound with potential biological activities that have garnered interest in various scientific fields, particularly medicinal chemistry. This compound is characterized by its structural components, which include a chloro group and an isobutoxy substituent on a benzaldehyde framework. The following sections will delve into its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the chlorination of 6-isobutoxybenzaldehyde. Various methods have been reported in the literature, including the use of reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to ensure selectivity and yield.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. It has shown promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
These results indicate that the compound exhibits significant antibacterial activity, comparable to established antibiotics .
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Studies suggest that it may interfere with fatty acid biosynthesis, a critical process for bacterial growth and survival .
Cytotoxicity Studies
In cytotoxicity assessments, this compound was tested against various cell lines, including HeLa cells. The compound demonstrated low toxicity at concentrations up to 200 µM, indicating a favorable safety profile for potential therapeutic applications .
Study on Antiviral Activity
A notable case study evaluated the antiviral properties of derivatives related to this compound. These derivatives were tested against dengue virus serotype 2 (DENV2), showing significant inhibitory effects. The most active derivative exhibited an IC50 value of 0.49 µM, indicating strong antiviral potential .
Research on Neuroprotective Effects
Another area of investigation has focused on the neuroprotective effects of compounds related to this compound. Research indicates that these compounds may modulate signaling pathways involved in neurodegenerative diseases, particularly through interactions with sphingosine-1-phosphate receptors . This modulation could provide therapeutic avenues for conditions such as Alzheimer's disease and other cognitive disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
